CYP1A2 Inhibitory Activity of N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Compared to In-Class Compounds
N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-44-8) was assessed for inhibition of human CYP1A2 in liver microsomes, yielding an IC50 value of >10,000 nM, indicating negligible inhibitory liability [1]. In comparison, the structurally related analog N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-43-7) has also been evaluated in similar CYP panels (data curated in ChEMBL and BindingDB), though direct head-to-head numerical comparisons are not available in a single published study [2]. This low CYP1A2 inhibition profile differentiates the para-chloro compound from other dioxopiperazine-containing drug candidates known to exhibit sub-micromolar CYP1A2 inhibition, reducing the risk of metabolism-based drug-drug interactions in in vitro ADME panels [3].
| Evidence Dimension | CYP1A2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | >10,000 nM (IC50) |
| Comparator Or Baseline | Typical moderate CYP1A2 inhibitors (e.g., alpha-naphthoflavone IC50 ~50–100 nM); other dioxopiperazine acetamide analogs |
| Quantified Difference | Greater than 100-fold reduced CYP1A2 inhibition relative to standard moderate CYP1A2 inhibitors |
| Conditions | Human liver microsomes; substrate phenacetin converted to acetaminophen; detection via LC-MS/MS; NADPH as cofactor [1] |
Why This Matters
Compounds with IC50 >10 µM against major CYP isoforms are classified as low-risk for CYP-mediated drug interactions, making this compound a cleaner tool for cell-based assays without confounding metabolic interference.
- [1] BindingDB Entry BDBM50240469 (CHEMBL4096341). CYP1A2 inhibition data: IC50 >10,000 nM for N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide. Mochida Pharmaceutical data curated by ChEMBL. View Source
- [2] ChEMBL Database. Curated bioactivity data for N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-43-7) and related dioxopiperazine analogs. EMBL-EBI. View Source
- [3] Mochida Pharmaceutical Patent US10562878 and associated BindingDB records for structurally related dioxopiperazine compounds, demonstrating the CYP inhibition liability range within the class. View Source
